- Ruthenium complex based photosensitizer dyes, United States, , ,
Cas no 93164-73-9 (5-n-Octyl-2,2'-bithiophene)

5-n-Octyl-2,2'-bithiophene structure
Produktname:5-n-Octyl-2,2'-bithiophene
CAS-Nr.:93164-73-9
MF:C16H22S2
MW:278.475882053375
MDL:MFCD22581443
CID:1980098
PubChem ID:135727373
5-n-Octyl-2,2'-bithiophene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-octyl-5-thiophen-2-ylthiophene
- SureCN833843
- 5-octyl-(2,2'-bithiophene)
- 5-Octyl-2,2'-bithiophen
- O0383
- 5-n-Octyl-2,2'-bithiophene
- ACMC-20am1s
- CTK8C5821
- octylbithiophene
- 5-Octyl-2,2'-bithiophene
- 5-n-Octyl-2,2-bithiophene
- 5-Octyl-[2,2']bithiophenyl
- ZYEIXHZLTHTEOI-UHFFFAOYSA-N
- 5-Octyl-2,2′-bithiophene (ACI)
- 93164-73-9
- T73077
- DB-104785
- MFCD22581443
- SCHEMBL833843
- DTXSID10719959
-
- MDL: MFCD22581443
- Inchi: 1S/C16H22S2/c1-2-3-4-5-6-7-9-14-11-12-16(18-14)15-10-8-13-17-15/h8,10-13H,2-7,9H2,1H3
- InChI-Schlüssel: ZYEIXHZLTHTEOI-UHFFFAOYSA-N
- Lächelt: S1C(C2=CC=C(CCCCCCCC)S2)=CC=C1
Berechnete Eigenschaften
- Genaue Masse: 278.11629305g/mol
- Monoisotopenmasse: 278.11629305g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 8
- Komplexität: 217
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.9
- Topologische Polaroberfläche: 56.5
5-n-Octyl-2,2'-bithiophene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-487212-1g |
5-n-Octyl-2,2'-bithiophene, |
93164-73-9 | 1g |
¥2181.00 | 2023-09-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159662-1G |
5-n-Octyl-2,2'-bithiophene |
93164-73-9 | 97% | 1g |
¥599.90 | 2023-09-01 | |
TRC | O273155-50mg |
5-n-Octyl-2,2'-bithiophene |
93164-73-9 | 50mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0383-1g |
5-n-Octyl-2,2'-bithiophene |
93164-73-9 | 95.0%(GC) | 1g |
¥765.0 | 2022-06-10 | |
1PlusChem | 1P003NE8-5g |
5-n-Octyl-2,2-bithiophene |
93164-73-9 | 97% | 5g |
$335.00 | 2024-04-20 | |
1PlusChem | 1P003NE8-250mg |
5-n-Octyl-2,2-bithiophene |
93164-73-9 | 97% | 250mg |
$53.00 | 2024-04-20 | |
Ambeed | A753069-5g |
5-Octyl-2,2'-bithiophene |
93164-73-9 | 95% | 5g |
$305.0 | 2024-04-15 | |
A2B Chem LLC | AB69488-250mg |
5-N-Octyl-2,2'-bithiophene |
93164-73-9 | 97% | 250mg |
$49.00 | 2024-07-18 | |
1PlusChem | 1P003NE8-1g |
5-n-Octyl-2,2-bithiophene |
93164-73-9 | 97.0% | 1g |
$73.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1261675-250mg |
5-n-Octyl-2,2-bithiophene |
93164-73-9 | 97% | 250mg |
$85 | 2025-02-28 |
5-n-Octyl-2,2'-bithiophene Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 15 min, -78 °C → rt
1.2 10 h, rt
1.3 Reagents: Water
1.2 10 h, rt
1.3 Reagents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 20 min, -78 °C; 30 min, -30 °C; 1 h, rt
1.2 10 min, 0 °C
1.2 10 min, 0 °C
Referenz
- Metal carboxyterpyridine (oligo)thienylbutanedionate complexes, oxide semiconductor electrodes photosensitized with them, and dye-sensitized solar cells, Japan, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Manganese Catalysts: Trifluoroacetic acid , Tri-p-tolylphosphine , Cobalt dibromide Solvents: Pyridine , Dimethylacetamide ; rt; rt → 70 °C; 24 h, 70 °C
Referenz
- Cobalt-Catalyzed Reductive Alkylation of Heteroaryl Bromides: One-Pot Access to Alkylthiophenes, -furans, -selenophenes, and -pyrrolesEuropean Journal of Organic Chemistry, 2015, 2015(24), 5448-5452,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethylene glycol ; 2 h, reflux; 1 h, 210 °C; 210 °C → rt
1.2 Reagents: Potassium hydroxide ; rt; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Potassium hydroxide ; rt; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referenz
- Laterally fluorinated liquid crystals containing the 2,2'-bithiophene moietyLiquid Crystals, 2007, 34(4), 489-506,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -70 °C; 30 min, -70 °C; -70 °C → -15 °C
1.2 -15 °C; 2 h, rt
1.3 Reagents: Sodium chloride , Water ; rt
1.2 -15 °C; 2 h, rt
1.3 Reagents: Sodium chloride , Water ; rt
Referenz
- High-Mobility Pyrene-Based Semiconductor for Organic Thin-Film TransistorsACS Applied Materials & Interfaces, 2013, 5(9), 3855-3860,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h
1.2 -78 °C; 1 h; 2 h, rt
1.3 Reagents: Methanol ; rt
1.2 -78 °C; 1 h; 2 h, rt
1.3 Reagents: Methanol ; rt
Referenz
- Organic semiconductor substance for electronic device, Korea, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 24 h, 110 °C
Referenz
- Synthesis and photovoltaic properties of two star-shaped molecules involving phenylquinoxaline as core and triphenylamine and thiophene units as armsSynthetic Metals, 2015, 204, 25-31,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -40 °C; 15 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.2 Solvents: Tetrahydrofuran ; rt; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized
Referenz
- Extended π-electron conjugated dye-sensitized photoelectric converters with high conversion efficiency for solar cells, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C; 1 h, rt; rt → -78 °C
1.2 overnight, -78 °C
1.3 Reagents: Water ; cooled
1.2 overnight, -78 °C
1.3 Reagents: Water ; cooled
Referenz
- Cross-type organic small molecule hole transporting material, its preparation method and application in, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 15 min, rt
1.2 overnight, rt
1.3 Reagents: Water
1.2 overnight, rt
1.3 Reagents: Water
Referenz
- A ruthenium complex with superhigh light-harvesting capacity for dye-sensitized solar cellsAngewandte Chemie, 2006, 45(35), 5822-5825,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; overnight, -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; overnight, -78 °C → rt
Referenz
- Synthesis and Characterization of Mesogenic Compounds Possessing Bithiophene and Benzoxazole UnitsMolecular Crystals and Liquid Crystals, 2015, 608(1), 25-37,
5-n-Octyl-2,2'-bithiophene Raw materials
- 2,2’-Bithiophene
- 1-Bromooctane
- 5-Bromo-2,2-bithiophene 96%
- 1-Iodooctane
- 1-Octanone, 1-[2,2'-bithiophen]-5-yl-
- 2-Bromothiophene
- Stannane, tributyl(5-octyl-2-thienyl)-
5-n-Octyl-2,2'-bithiophene Preparation Products
5-n-Octyl-2,2'-bithiophene Verwandte Literatur
-
Shuying Ma,Hua Zhang,Ning Zhao,Yibing Cheng,Mingkui Wang,Yan Shen,Guoli Tu J. Mater. Chem. A 2015 3 12139
-
Sivakumar Gangala,Rajneesh Misra J. Mater. Chem. A 2018 6 18750
-
Takeo Sasaki,Daisuke Miyazaki,Komei Akaike,Masashi Ikegami,Yumiko Naka J. Mater. Chem. 2011 21 8678
-
4. Laser irradiation durability of photorefractive ferroelectric liquid crystal blends containing terthiophene photoconductive chiral dopantsTakeo Sasaki,Masanori Yoshino,Yumiko Naka,Khoa V. Le,Takafumi Sassa RSC Adv. 2016 6 70573
-
Dong Ren Bai,Carlos Romero-Nieto,Thomas Baumgartner Dalton Trans. 2010 39 1250
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93164-73-9)5-n-Octyl-2,2'-bithiophene

Reinheit:99%
Menge:5g
Preis ($):274.0